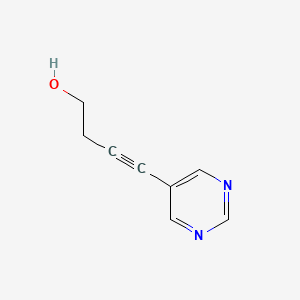

4-(5-Pyrimidinyl)-3-butyn-1-ol

説明

4-(5-Pyrimidinyl)-3-butyn-1-ol is a heterocyclic organic compound characterized by a pyrimidine ring attached to a 3-butyn-1-ol backbone. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules targeting enzymes like kinases . It is frequently used in research settings, though its precise pharmacological applications remain under investigation.

特性

分子式 |

C8H8N2O |

|---|---|

分子量 |

148.16 g/mol |

IUPAC名 |

4-pyrimidin-5-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C8H8N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h5-7,11H,2,4H2 |

InChIキー |

CGVIOMLRJPPRKB-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC=N1)C#CCCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(5-Pyrimidinyl)-3-butyn-1-ol with five analogs, focusing on structural features, physicochemical properties, and applications.

4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol

- Structure : Differs by a methylthio (-SMe) group at the pyrimidine’s 2-position.

- Molecular Formula : C11H12N2O2S; MW: 236.29 .

- Sulfur’s electronegativity may alter electronic properties, affecting reactivity in cross-coupling reactions.

- Hazards : Shares similar GHS warnings (H302, H315, H319, H335) with the parent compound, suggesting comparable toxicity profiles .

3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol

- Structure : Replaces pyrimidine with a brominated pyridine ring.

- Molecular Formula: C8H6BrNO; MW: 228.05 .

- Key Differences :

- Bromine’s steric bulk and electronegativity may hinder nucleophilic substitution reactions compared to pyrimidine derivatives.

- Pyridine’s lower basicity (pKa ~1.7 vs. pyrimidine’s ~1.3) could influence binding in biological systems.

- Applications : Likely used as a halogenated building block in Suzuki-Miyaura couplings .

4-[5-(Thiophen-2-yl)thiophen-2-yl]but-3-yn-1-ol

- Structure : Features dual thiophene rings instead of pyrimidine.

- Molecular Formula : C12H10OS2; MW: 234.33 .

- Key Differences :

- Thiophene’s electron-rich aromatic system enhances suitability for conductive materials (e.g., organic semiconductors).

- Reduced hydrogen-bonding capacity compared to pyrimidine derivatives limits use in enzyme targeting.

4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol

- Structure : Incorporates an imidazole ring and fluorophenyl group.

- Molecular Formula : C27H24FN3O; MW: 425.50 .

- Fluorine’s electronegativity enhances metabolic stability, making it a candidate for drug development .

Adamantane-Containing Analog (SML0428)

- Structure : Includes an adamantane moiety and imidazo[4,5-c]pyridine.

- Molecular Formula : C21H27N7O3; MW: 425.48 .

- Key Differences :

- Adamantane’s rigidity and lipophilicity improve blood-brain barrier penetration, suggesting CNS drug applications.

- Higher nitrogen content (7 vs. 3 in the parent compound) may enhance solubility in polar solvents.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。